3-O-Cyclopropylmethyl-buprenorphine
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H47NO4 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1 |
InChI Key |
VJDDECBMCMTTSB-NXVYGDHNSA-N |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 O Cyclopropylmethyl Buprenorphine
Retrosynthetic Analysis of the Buprenorphine Core Structure
The synthesis of buprenorphine and its analogues originates from naturally occurring opium alkaloids, primarily thebaine or oripavine. cdnsciencepub.comscirp.org Oripavine is structurally 3-O-demethylthebaine. scirp.org The core structure of buprenorphine is a complex 6,14-endo-ethanomorphinan. A common retrosynthetic strategy for buprenorphine starts from these natural precursors and involves several key transformations. cdnsciencepub.com
A pivotal step in the synthesis is the Diels-Alder reaction of thebaine with a suitable dienophile, such as methyl vinyl ketone, to construct the 6,14-endo-etheno bridge. google.comnih.gov This is followed by the reduction of the resulting adduct. Subsequent reaction with a Grignard reagent, specifically tert-butylmagnesium chloride, introduces the bulky t-butyl group at the C7 position, forming the characteristic tertiary alcohol moiety of buprenorphine. google.com
Therefore, the main retrosynthetic disconnections for the buprenorphine core are:
The C7 tertiary alcohol, leading back to a ketone intermediate and a Grignard reagent.
The N17-cyclopropylmethyl bond, indicating a nor-buprenorphine precursor and a cyclopropylmethylating agent.
The 6,14-endo-ethano bridge, which can be traced back to a Diels-Alder adduct and ultimately to thebaine or oripavine.
The C3-hydroxyl group, which in the case of thebaine-derived routes, requires a demethylation step.
Strategies for Selective O-Alkylation at the C3 Phenolic Hydroxyl Group of Buprenorphine Derivatives
Selective alkylation of the C3 phenolic hydroxyl group is the defining step in the synthesis of 3-O-cyclopropylmethyl-buprenorphine. This transformation requires careful control to avoid reactions at other potentially reactive sites in the molecule, such as the C7 tertiary alcohol or the tertiary amine at N17.
Protecting Group Chemistry for C3 Hydroxyl
In the synthesis of buprenorphine analogues, protecting groups can be employed to prevent unwanted side reactions. For the phenolic hydroxyl group at C3, protection might be necessary during transformations at other parts of the molecule. Silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, are commonly used to protect hydroxyl groups in morphine and its derivatives. mdpi.comnih.gov For instance, both the 3-OH and 6-OH groups of morphine can be protected as TBDPS ethers. mdpi.com Selective deprotection of the 3-position can then be achieved using reagents like tetrabutylammonium (B224687) fluoride, leaving the 6-OH group protected. nih.gov
However, for the specific synthesis of 3-O-alkylated buprenorphine derivatives, the strategy often involves direct alkylation of the free phenolic hydroxyl group on a suitable precursor, making the choice of reaction conditions paramount for selectivity.
Introduction of the Cyclopropylmethyl Moiety at O3
The introduction of the cyclopropylmethyl group at the C3 oxygen is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic cyclopropylmethyl source, such as cyclopropylmethyl bromide.
For this reaction to be selective for the C3 hydroxyl, the reactivity of other functional groups must be considered. The tertiary alcohol at C7 is generally less acidic and less reactive under the basic conditions used for phenol (B47542) alkylation. The tertiary amine at N17 can potentially compete in the alkylation reaction, leading to the formation of a quaternary ammonium (B1175870) salt. nih.gov However, by carefully selecting the base and reaction conditions, O-alkylation can be favored. Common bases used for phenol alkylation include sodium hydride or potassium carbonate.
Derivatization of the N-Cyclopropylmethyl Group: Retention or Modification
The N-cyclopropylmethyl group is a defining feature of buprenorphine and is crucial for its pharmacological profile. In the synthesis of this compound, this group is typically retained. The synthetic strategy usually involves establishing the N-cyclopropylmethyl group early in the sequence and then proceeding with the O-alkylation of the C3 phenol.
The synthesis of the necessary precursor, N-cyclopropylmethyl-nororipavine, can be achieved by the N-demethylation of oripavine to nororipavine, followed by N-alkylation with a cyclopropylmethyl halide. nih.gov Alternatively, a more direct route involves the reaction of oripavine with cyclopropylmethyl bromide to form a quaternary salt, which is then demethylated using a thiolate, such as sodium tert-dodecanethiolate, to yield N-cyclopropylmethyl-nororipavine. nih.govresearchgate.net This intermediate, which already contains the desired N-substituent, can then be carried forward to introduce the C7 side chain and finally be O-alkylated at the C3 position.
In some contexts, modification of the N-substituent is a strategy to create new analogues. For example, N-demethylation of buprenorphine derivatives can be achieved using reactions like the von Braun reaction with cyanogen (B1215507) bromide or through palladium-catalyzed methods. cdnsciencepub.comresearchgate.net The resulting secondary amine can then be re-alkylated with different groups. However, for the specific target compound, this compound, the N-cyclopropylmethyl group is an essential part of the final structure and is therefore retained.
Isolation and Purification Techniques for Complex Oripavine Analogues
The synthesis of complex oripavine analogues like this compound often results in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, robust isolation and purification techniques are essential to obtain the compound in high purity. jocpr.com
A common initial step is a liquid-liquid extraction to separate the crude product from the reaction mixture based on its solubility and acid-base properties. For instance, alkaloids can be extracted from an aqueous solution into an organic solvent by adjusting the pH. google.com
Chromatographic methods are the cornerstone of purification for these complex molecules. jocpr.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for separating compounds with very similar structures. nih.govjocpr.com Column chromatography using silica (B1680970) gel or alumina (B75360) is also widely employed. The choice of solvent system (mobile phase) is critical for achieving good separation.
Other techniques that can be utilized include:
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and preliminary purification by selectively adsorbing the target compound or impurities onto a solid support. jocpr.com
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid as the mobile phase, which can offer advantages in terms of speed and solvent usage. jocpr.com
The purity of the final compound is typically assessed using analytical techniques such as analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Based on a comprehensive review of the available search results, there is a significant lack of specific pharmacological data for the compound "this compound." While the chemical structure is defined, detailed research findings regarding its binding affinities and functional activities at opioid receptors are not present in the provided sources. The available literature primarily focuses on buprenorphine, its major metabolites, or other derivatives, but not the specific 3-O-cyclopropylmethyl ether requested.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound." The necessary data for the sections on Radioligand Binding Affinity Assays and G-Protein Coupled Receptor (GPCR) Functional Assays for this specific compound are absent from the search results.
Pharmacological Characterization: Opioid Receptor Binding and Functional Activity
G-Protein Coupled Receptor (GPCR) Functional Assays [10, 19, 24, 31, 36 (first search); 2, 3, 9, 15, 19, 21, 22, 25, 32, 33 (second search)]
Biased Agonism and Functional Selectivity Signaling Pathways (G-protein vs. Beta-arrestin)
No specific studies detailing the biased agonism or functional selectivity of 3-O-Cyclopropylmethyl-buprenorphine at opioid receptors are present in the current scientific literature. The following information pertains to the parent compound, buprenorphine.
Opioid receptors, like other G-protein-coupled receptors (GPCRs), can initiate distinct intracellular signaling cascades upon activation by a ligand. The two primary pathways are the G-protein signaling pathway, which is largely associated with the desired analgesic effects of opioids, and the β-arrestin recruitment pathway, which has been linked to adverse effects like respiratory depression and tolerance mdpi.comnih.gov. Ligands that preferentially activate one pathway over the other are known as "biased agonists" mdpi.com.
Buprenorphine is recognized as a G-protein biased agonist at the µ-opioid receptor (MOR) mdpi.com. Research has demonstrated that buprenorphine stimulates G-protein signaling sufficiently to produce analgesia while showing a significantly limited ability to recruit β-arrestin mdpi.com. Studies have shown that buprenorphine and its derivatives fail to recruit β-arrestins to a significant extent, highlighting a pronounced bias for G-protein pathway activation mdpi.com. This functional selectivity is thought to contribute to buprenorphine's unique clinical profile, including a ceiling effect on respiratory depression nih.gov. While some research suggests that low intrinsic efficacy, rather than G-protein bias alone, may account for the attenuated side effects of compounds like buprenorphine, its distinct signaling profile remains a key area of investigation nih.gov.
In studies using various splice variants of the µ-opioid receptor, buprenorphine consistently failed to induce β-arrestin recruitment across all tested variants youtube.com. Furthermore, when co-administered with the full agonist DAMGO, buprenorphine antagonized DAMGO's effect on β-arrestin recruitment, further confirming its lack of activity in this pathway youtube.com.
| Compound | Primary Receptor Target | Signaling Pathway Preference | β-Arrestin Recruitment | Reference |
| Buprenorphine | µ-Opioid Receptor (Partial Agonist) | G-protein | Minimal to none | mdpi.com |
| Morphine | µ-Opioid Receptor (Full Agonist) | Unbiased / Balanced | Yes (Partial Agonist Activity) | mdpi.com |
| DAMGO | µ-Opioid Receptor (Full Agonist) | Unbiased / Balanced | Yes (Full Agonist Activity) | mdpi.com |
| TRV130 (Oliceridine) | µ-Opioid Receptor (Agonist) | G-protein | Minimal | mdpi.comnih.gov |
Receptor Kinetics and Dissociation Rates
There is no publicly available data on the receptor kinetics or dissociation rates of this compound. The information below describes the well-documented kinetics of its parent compound, buprenorphine.
Buprenorphine's interaction with the µ-opioid receptor is distinguished by its unique kinetic profile, characterized by very high binding affinity and an exceptionally slow dissociation rate nih.govnih.gov. This means that once buprenorphine binds to the receptor, it remains bound for an extended period nih.govnih.gov.
The slow dissociation kinetics contribute significantly to its long duration of action nih.govnaabt.org. This property is also demonstrated by the difficulty in reversing its effects with standard opioid antagonists like naloxone. In experimental settings, naloxone was unable to displace buprenorphine from the receptor over short time frames (10–30 minutes), which is consistent with its slow unbinding rate nih.gov. Metadynamics simulations and radioligand binding assays have confirmed that among several morphinan (B1239233) compounds, buprenorphine has one of the longest residence times at the µ-opioid receptor biorxiv.orgnih.gov.
| Compound | Receptor | Binding Affinity (Ki) | Dissociation Rate (koff) | Key Kinetic Feature | Reference |
| Buprenorphine | µ-Opioid | ~0.2 nM | ~2.0 x 10-4 s-1 | Very slow dissociation | enzymlogic.com |
| Naloxone | µ-Opioid | ~2.3 nM | ~2.4 x 10-2 s-1 | Rapid dissociation | enzymlogic.com |
Allosteric Modulation Studies of Opioid Receptors
No studies have been published investigating this compound as an allosteric modulator of opioid receptors, nor have studies been conducted on its modulation by allosteric ligands.
Allosteric modulation represents an alternative mechanism for altering receptor function. Unlike traditional agonists and antagonists that bind to the primary (orthosteric) site, allosteric modulators bind to a distinct, secondary (allosteric) site on the receptor nih.gov. This binding can induce a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand mdpi.com.
Allosteric modulators are classified based on their effect:
Positive Allosteric Modulators (PAMs): Potentiate the effect of the orthosteric ligand, often by increasing its binding affinity or signaling efficacy. They typically have no effect in the absence of an orthosteric agonist nih.govresearchgate.net.
Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric ligand.
Silent Allosteric Modulators (SAMs): Bind to the allosteric site without altering the orthosteric ligand's function but can block the binding of other allosteric modulators nih.gov.
The development of allosteric modulators for opioid receptors is an active area of research. The potential advantage is that PAMs, for example, would only enhance the activity of endogenous opioids in their specific physiological locations and temporal patterns, potentially offering a more targeted therapeutic effect with fewer side effects nih.govmdpi.com.
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacodynamic data for the compound "this compound" (CAS Number: 775271-05-1). lgcstandards.comchemicalbook.com While this compound is cataloged by chemical suppliers, detailed research findings regarding its target engagement, in vivo receptor activation, comparative pharmacodynamics, and neurobiological substrates of action in animal models have not been published in the accessible scientific domain.
Constructing a scientifically accurate article that adheres to the detailed outline provided is not possible without these foundational research data. Attempting to do so would require extrapolation from related but distinct compounds, such as buprenorphine or its 3-O-methylated analogs, nih.govfda.gov which would violate the explicit instruction to focus solely on this compound. Therefore, the requested article cannot be generated at this time due to the absence of specific scientific research on this particular chemical entity.
Molecular Modeling and Computational Studies
Ligand-Receptor Docking Simulations
Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations have been instrumental in elucidating how buprenorphine and related morphinans interact with opioid receptors.
Docking studies have revealed that morphinan (B1239233) ligands, including buprenorphine, bind deep within a large, solvent-exposed pocket of the µ-opioid receptor (MOR) researchgate.net. This binding site is located within the transmembrane (TM) helical bundle, a characteristic feature of G-protein-coupled receptors (GPCRs). The pocket is formed by residues from several TM helices, creating a complex environment for ligand recognition and binding. The N-substituent of the ligand, in this case, the cyclopropylmethyl group, extends into a specific sub-pocket within this larger binding cavity nih.gov.
Molecular dynamics (MD) simulations have provided detailed insights into the binding modes of buprenorphine, which are defined by specific interactions with amino acid residues in the binding pocket. A crucial interaction for all morphinan ligands is the salt bridge formed between the protonated nitrogen of the ligand and the highly conserved Aspartate residue D1473.32 in TM3 nih.gov. This interaction acts as a pivot point for the ligand within the binding site nih.gov.
The presence of the N-cyclopropylmethyl group significantly influences the binding pose. This bulky substituent restricts the ligand's ability to pivot, causing it to adopt a position higher in the binding pocket (closer to the extracellular side) compared to ligands with smaller N-substituents like norbuprenorphine nih.gov. This higher placement facilitates interactions with a distinct set of residues while precluding interactions with others located deeper in the pocket. Key interactions for buprenorphine, and by extension 3-O-Cyclopropylmethyl-buprenorphine, include contacts with residues such as K2335.39, V2365.42, H2976.52, V3006.55, and W3187.35 nih.gov. The C7 side chain of buprenorphine also makes contact with Q1242.60 and I1443.29 nih.gov. This extensive network of interactions may contribute to the slow dissociation rate observed for buprenorphine nih.gov.
| Residue | Location | Interaction Type | Significance |
|---|---|---|---|
| D1473.32 | TM3 | Ionic Interaction / Salt Bridge | Essential for opioid binding; acts as a pivot point. nih.gov |
| H2976.52 | TM6 | Hydrogen Bond / van der Waals | Essential for opioid ligand binding. nih.gov |
| K2335.39 | TM5 | van der Waals | Interaction due to higher position in binding pocket. nih.gov |
| V2365.42 | TM5 | van der Waals | Interaction due to higher position in binding pocket. nih.gov |
| V3006.55 | TM6 | van der Waals | Interaction due to higher position in binding pocket. nih.gov |
| W3187.35 | TM7 | van der Waals | Interaction due to higher position in binding pocket. nih.gov |
| Q1242.60 | TM2 | van der Waals | Contact made by the C7 side chain. nih.gov |
| I1443.29 | TM3 | van der Waals | Contact made by the C7 side chain. nih.gov |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations allow researchers to observe the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex that complements the static picture from docking studies.
MD simulations have demonstrated that different ligands induce unique global conformational changes in the µ-opioid receptor nih.govresearchgate.net. The binding of buprenorphine has been shown to stabilize the extracellular transmembrane distances of the receptor researchgate.net. Notably, it can induce an outward movement of TM7 on the extracellular side of the receptor. This is distinct from the conformational changes induced by full agonists like morphine, which can provoke intracellular inward movements of TM5 and TM7 researchgate.net. These subtle yet significant differences in receptor conformation are thought to underlie the distinct signaling profiles of different ligands nih.gov. Principal component analysis of MD trajectories has confirmed that the buprenorphine-bound receptor occupies a distinct set of conformations compared to the receptor bound to its N-demethylated, higher-efficacy counterpart, norbuprenorphine nih.gov.
The mechanism of GPCR activation involves a series of conformational changes, including the movement of specific "toggle switch" residues. For the µ-opioid receptor, residue W2936.48 has been identified as a rotamer toggle switch that is crucial for receptor activation nih.gov. MD simulations suggest that the binding pose of a ligand dictates its interaction with this switch and other key regions, such as the sodium ion allosteric site. High-efficacy agonists tend to adopt a lower position in the binding pocket, allowing them to interact with residues like W2936.48 and N1503.35, which are involved in coordinating the allosteric sodium ion nih.gov. The presence of the N-cyclopropylmethyl group on buprenorphine restricts it to a higher binding pose, preventing these key interactions and limiting its ability to stabilize the fully active conformation of the receptor nih.gov. This provides a molecular rationale for its partial agonist activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new molecules and understanding structure-activity relationships.
For morphinan-based opioids, consensus pharmacophore models have been developed based on structure-activity relationship studies nih.gov. These models typically include several key features:
Aromatic ring (A): The phenol (B47542) ring of the morphinan scaffold.
Basic nitrogen (N): The protonatable amine that forms a key interaction with D1473.32.
N-substituent (S): The group attached to the nitrogen, such as the cyclopropylmethyl group.
Hydrophobic group (B): A hydrophobic substituent on the C-ring, like the C7 side chain in buprenorphine nih.gov.
The N-cyclopropylmethyl (CPM) moiety is a critical pharmacophoric element, typically associated with antagonist or partial agonist activity at the µ-opioid receptor nih.gov. In the context of a pharmacophore model, the bulky CPM group can be seen as a feature that negatively impacts the ligand's ability to induce a fully active receptor conformation. For partial agonists like buprenorphine, this negative influence is partially offset by favorable interactions with another pharmacophoric site (the 'B' site) nih.gov. In contrast, for antagonists like diprenorphine, which also possess the CPM group but lack the necessary 'B' site interactions, the antagonist profile dominates nih.gov. This modeling approach highlights the delicate balance of molecular interactions that fine-tunes a ligand's efficacy, from full agonism to partial agonism and antagonism.
| Feature Point | Description | Example Moiety in Buprenorphine |
|---|---|---|
| Aromatic Ring (A) | An aromatic center, typically involved in π-π stacking or hydrophobic interactions. | Phenolic A-ring |
| Basic Nitrogen (N) | A positively ionizable group, crucial for the salt bridge with the receptor. | Tertiary amine at position 17 |
| N-Substituent (S) | Group attached to the basic nitrogen that modulates efficacy. | Cyclopropylmethyl group |
| Hydrophobic Group (B) | A hydrophobic feature that contributes to binding and efficacy. | tert-Butyl group on C7 side chain |
In Silico Prediction of Pharmacological Profiles for this compound Remains Largely Undocumented in Publicly Available Research
Computational, or in silico, approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are instrumental in predicting the binding affinity and functional activity of ligands at various receptors. These methods have been extensively applied to the study of opioids to understand their mechanisms of action and to design new molecules with improved therapeutic profiles. For instance, molecular docking models are frequently used to predict the binding affinity of uncharacterized opioid compounds to the mu-opioid receptor (MOR), a key target for both pain relief and addiction. nih.govplos.org
The overarching goal of these computational efforts is to accelerate the identification of promising drug candidates by simulating their interactions with target proteins at a molecular level. kcl.ac.uk This can provide valuable insights into a compound's potential efficacy, selectivity, and even its propensity for adverse effects before it is synthesized and tested in a laboratory.
While there is a substantial body of research on the in silico analysis of buprenorphine and its various analogues, specific and detailed predictive data for this compound is conspicuously absent from the reviewed scientific literature. Studies on related compounds often focus on how different functional groups influence receptor binding and signaling pathways. For example, the presence of a cyclopropylmethyl group on the nitrogen atom of the morphinan scaffold is a common feature in opioid ligands that can confer antagonist or partial agonist properties. nih.gov However, without specific computational models for this compound, its precise pharmacological profile remains a matter of speculation based on the broader understanding of buprenorphine derivatives.
The development of predictive models for µ-opioid receptor binding using machine learning and deep learning techniques represents a significant advancement in the field. ebm-journal.org These models are trained on large datasets of known opioid compounds to recognize molecular features that correlate with high-affinity binding. In principle, such models could be used to predict the pharmacological profile of this compound, but published applications of these tools to this specific molecule have not been identified.
Metabolism and Pharmacokinetic Investigations Academic Focus
Metabolic Pathways of 3-O-Cyclopropylmethyl-buprenorphine
The metabolic fate of this compound is not extensively documented in scientific literature. However, its structural similarity to buprenorphine allows for predictions based on buprenorphine's known biotransformation routes. Buprenorphine undergoes two primary metabolic pathways: N-dealkylation, a Phase I reaction mediated by cytochrome P450 enzymes, and glucuronidation, a Phase II conjugation reaction. encyclopedia.puboaepublish.com
For this compound, the presence of the cyclopropylmethyl group on the nitrogen atom suggests that N-dealkylation is a probable metabolic pathway, similar to the parent compound. encyclopedia.pubnih.gov This would result in the cleavage of the N-cyclopropylmethyl group. nih.gov The modification at the 3-position (a cyclopropylmethyl ether instead of a hydroxyl group) fundamentally alters the potential for direct glucuronidation at this site, a major pathway for buprenorphine. nih.govwikipedia.org Therefore, O-dealkylation of the 3-O-cyclopropylmethyl group to yield buprenorphine would likely be a prerequisite step before subsequent glucuronidation at the 3-position can occur.
The metabolism of buprenorphine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. latrinawaldenexamsolutions.com Specifically, CYP3A4 is the principal enzyme responsible for the N-dealkylation of buprenorphine to its major active metabolite, norbuprenorphine. encyclopedia.puboaepublish.comresearchgate.netpsychiatryonline.org Studies have shown that CYP3A4 accounts for the majority of this metabolic conversion. nih.gov Other CYP enzymes, including CYP2C8, also contribute to this pathway, albeit to a lesser extent. oaepublish.comwikipedia.orgresearchgate.netnih.gov
Given that N-dealkylation is a likely pathway for this compound, it is highly probable that CYP3A4 and CYP2C8 would be the key enzymes mediating this transformation. Research on buprenorphine has established the critical role of these enzymes in its clearance. oaepublish.com
Table 1: Primary Enzymes Involved in the Metabolism of the Parent Compound, Buprenorphine
| Metabolic Pathway | Primary Enzymes | Secondary Enzymes |
|---|---|---|
| N-dealkylation | CYP3A4 encyclopedia.puboaepublish.comnih.gov | CYP2C8, CYP3A5, CYP3A7 oaepublish.comresearchgate.net |
| Glucuronidation (Buprenorphine) | UGT1A1, UGT2B7 nih.govwikipedia.org | UGT1A3 nih.gov |
| Glucuronidation (Norbuprenorphine) | UGT1A1, UGT1A3 nih.govwikipedia.org | - |
Glucuronidation is a critical Phase II metabolic pathway for buprenorphine and its primary metabolite, norbuprenorphine. nih.gov The phenolic 3-hydroxyl group of buprenorphine is conjugated with glucuronic acid to form buprenorphine-3-glucuronide (B3G). This reaction is catalyzed mainly by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT2B7. nih.govwikipedia.org Norbuprenorphine also undergoes glucuronidation to form norbuprenorphine-3-glucuronide (N3G), a reaction predominantly mediated by UGT1A1 and UGT1A3. nih.govwikipedia.org
In this compound, the 3-hydroxyl group is etherified. This structural modification blocks direct glucuronidation at this position. Metabolism via glucuronidation would likely only occur after a Phase I O-dealkylation reaction to regenerate the free hydroxyl group, thus forming buprenorphine as an intermediate metabolite.
Identification and Characterization of Metabolites
For the parent compound buprenorphine, three major metabolites have been identified and extensively characterized:
Norbuprenorphine : Formed via N-dealkylation of the cyclopropylmethyl group. encyclopedia.pub
Buprenorphine-3-glucuronide (B3G) : Formed by direct glucuronidation of buprenorphine. encyclopedia.pub
Norbuprenorphine-3-glucuronide (N3G) : Formed by the glucuronidation of norbuprenorphine. encyclopedia.pub
Plasma concentrations of these metabolites can approximate or even surpass those of the parent drug. researchgate.netnih.gov
For this compound, while direct studies are lacking, logical primary metabolites can be proposed based on related compounds. Research on structurally similar buprenorphine derivatives has identified the N-dealkylated species as a primary metabolite, detected by the mass spectrometric loss of the cyclopropylmethyl group (m/z -54). nih.gov
Therefore, the most probable primary metabolites of this compound would be:
3-O-Cyclopropylmethyl-norbuprenorphine : The product of N-dealkylation.
Buprenorphine : The product of O-dealkylation at the 3-position. This intermediate could then be further metabolized to norbuprenorphine, B3G, and N3G.
Norbuprenorphine is a potent opioid agonist with high affinity for µ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov It is considered a significant contributor to the respiratory depressant effects observed with buprenorphine. encyclopedia.pubnih.gov
Buprenorphine-3-glucuronide (B3G) displays high affinity for the µ-opioid receptor and the nociceptin receptor. encyclopedia.pubwikipedia.orgnih.govwikipedia.org It produces a small antinociceptive effect but does not significantly affect respiration at tested doses. nih.govwikipedia.org
Norbuprenorphine-3-glucuronide (N3G) has an affinity for the κ-opioid and nociceptin receptors. encyclopedia.pubwikipedia.orgnih.gov It does not cause significant respiratory depression but has been shown to decrease tidal volume and cause sedation. nih.govresearchgate.netnih.gov
The pharmacological activity of the potential metabolites of this compound has not been investigated. However, based on the activity of buprenorphine's metabolites, any formation of norbuprenorphine or its derivatives would be of significant pharmacological interest.
Table 2: Receptor Binding Affinities (Ki) of Buprenorphine Metabolites
| Compound | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Nociceptin Receptor (Ki) |
|---|---|---|---|---|
| Buprenorphine-3-glucuronide (B3G) | 4.9 ± 2.7 pM nih.govnih.gov | 270 ± 0.4 nM nih.govnih.gov | No Affinity nih.govwikipedia.org | 36 ± 0.3 µM nih.govnih.gov |
| Norbuprenorphine-3-glucuronide (N3G) | No Affinity nih.gov | No Affinity nih.gov | 300 ± 0.5 nM nih.govnih.gov | 18 ± 0.2 µM nih.govnih.gov |
Table 3: Summary of In Vitro Pharmacological Effects of Buprenorphine Metabolites
| Metabolite | Key Pharmacological Effect(s) |
|---|---|
| Norbuprenorphine | Potent opioid agonist; contributes to respiratory depression. encyclopedia.pubnih.gov |
| Buprenorphine-3-glucuronide (B3G) | Small antinociceptive effect; no significant respiratory depression. nih.govwikipedia.org |
| Norbuprenorphine-3-glucuronide (N3G) | Causes sedation; decreases tidal volume. nih.govresearchgate.netnih.gov |
Metabolic Stability and Enzyme Kinetics
Direct enzyme kinetic studies for this compound are not available. However, studies on related buprenorphine analogues provide insight into potential metabolic stability. For instance, a buprenorphine-derived cinnamide analogue showed moderate metabolic stability in an in vitro rat liver microsomal assay. nih.gov
Table 4: Metabolic Stability of a Related Buprenorphine Analogue in Rat Liver Microsomes nih.gov
| Compound | Half-life (t½) | Intrinsic Clearance (CL'int) |
|---|
| Buprenorphine Cinnamide Analogue 16b | 252 ± 94 min | 28 ± 5 µL min⁻¹ mg⁻¹ |
For the parent compound buprenorphine, enzyme kinetic parameters have been determined for its interaction with CYP3A4, confirming it as a substrate for this enzyme. nih.govresearchgate.net
Table 5: Enzyme Kinetics of Buprenorphine with CYP3A4 nih.govresearchgate.net
| Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
|---|
| CYP3A4 | 36 µM | 0.19 nmol/min/mg protein |
These data for buprenorphine and its analogues provide a foundational framework for anticipating the metabolic stability and enzyme interactions of this compound, highlighting the need for direct experimental investigation to confirm these predictions.
Future Directions in Buprenorphine Analogue Research
Development of Novel Synthetic Routes for O-Alkylated Derivatives
The synthesis of buprenorphine itself is a complex, multi-step process, traditionally starting from natural opium alkaloids like thebaine or oripavine. downloadmaghaleh.comcdnsciencepub.com The creation of an O-alkylated derivative such as 3-O-Cyclopropylmethyl-buprenorphine necessitates further chemical modification. A key step in existing buprenorphine syntheses is the N-demethylation of precursors, which has been improved by moving away from hazardous reagents like cyanogen (B1215507) bromide to more environmentally benign methods. downloadmaghaleh.comnih.gov
Future synthetic strategies for producing this compound would likely involve the selective O-alkylation of the phenolic hydroxyl group at the C3 position of a suitable buprenorphine precursor. One potential route could start from N-cyclopropylmethyl-nororipavine, an intermediate accessible from oripavine. nih.govacs.org The synthesis could then proceed through the following conceptual steps:
Protection of the Phenolic Group: Temporarily protecting the C3 hydroxyl group to prevent it from reacting during subsequent steps.
Diels-Alder Reaction: Reaction with methyl vinyl ketone to construct the characteristic bridged ring system of buprenorphine.
Grignard Reaction: Introduction of the tert-butyl group at the C7 position.
Deprotection and O-Alkylation: Removal of the protecting group from the C3 hydroxyl, followed by alkylation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions to yield the final product.
| Compound | Typical Starting Material | Key Synthetic Transformation |
|---|---|---|
| Buprenorphine | Thebaine or Oripavine | N-demethylation and subsequent N-alkylation with cyclopropylmethyl group. downloadmaghaleh.com |
| This compound | Buprenorphine or a late-stage precursor | Selective O-alkylation of the C3 phenolic hydroxyl group. |
Advanced Pharmacological Profiling Techniques
Determining the precise pharmacological profile of a new analogue like this compound is crucial. Buprenorphine's complexity arises from its interactions with multiple opioid receptors, including the mu (MOR), delta (DOR), kappa (KOR), and the nociceptin/orphanin FQ (NOP) receptor. encyclopedia.pubnih.govmdpi.com
Advanced profiling would employ a battery of in vitro assays to characterize the new compound:
Radioligand Binding Assays: These assays would quantify the affinity of this compound for each opioid receptor subtype. This is essential to understand how the novel O-alkylation might alter the binding profile compared to the parent compound.
Functional Assays: Techniques such as [³⁵S]GTPγS binding assays or cAMP (cyclic adenosine monophosphate) inhibition assays are used to determine the efficacy of the compound at each receptor. nih.gov This would reveal whether it acts as an agonist, partial agonist, or antagonist, and to what degree. A key question is how the C3 modification affects the partial agonism at MOR, which is central to buprenorphine's clinical utility. nih.gov
Biased Agonism Assays: Modern pharmacology recognizes that ligands can preferentially activate certain intracellular signaling pathways over others (a phenomenon known as biased agonism). mdpi.com For instance, a desirable profile for a new analgesic might involve strong activation of G-protein signaling pathways (associated with analgesia) but weak recruitment of β-arrestin pathways (linked to side effects like respiratory depression). nih.gov Assays measuring both G-protein activation and β-arrestin recruitment would be vital to profile this compound.
| Receptor | Affinity | Efficacy |
|---|---|---|
| Mu (MOR) | High encyclopedia.pub | Partial Agonist encyclopedia.pubdrugbank.com |
| Kappa (KOR) | High nih.gov | Antagonist naabt.org |
| Delta (DOR) | Moderate encyclopedia.pub | Antagonist mdpi.com |
| Nociceptin (NOP) | Moderate nih.gov | Partial Agonist nih.gov |
Integration of Structural Biology and Computational Approaches for Rational Design
Rational drug design, which relies on understanding the three-dimensional structure of the target receptor, is a powerful tool for developing new buprenorphine analogues. nih.gov The availability of high-resolution crystal structures of opioid receptors allows for the use of computational methods to predict how a new molecule will interact with the receptor's binding pocket. acs.org
Molecular Docking: This technique would be used to model the binding pose of this compound within the MOR and other opioid receptors. Simulations can predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This can help rationalize observed changes in affinity and efficacy resulting from the C3 modification.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor interaction over time. acs.org These simulations can reveal how the binding of a ligand like this compound influences the conformational changes in the receptor that are necessary for signal transduction. acs.org For buprenorphine, studies suggest that its partial agonism may be related to weaker interactions with specific residues (like D149) and unique movements of transmembrane helices compared to full agonists like morphine. acs.orgacs.org Computational studies could predict whether the new C3 group enhances or disrupts these unique interactions.
These computational tools are indispensable for generating hypotheses and prioritizing which novel analogues to synthesize and test, thereby accelerating the drug discovery process. mdpi.com
Exploration of Multifunctional Ligands within the Buprenorphine Scaffold
A promising strategy in modern opioid research is the development of multifunctional or "bivalent" ligands, which are single molecules designed to interact with multiple targets to achieve a superior therapeutic effect. nih.gov The buprenorphine scaffold is an excellent starting point for designing such ligands due to its inherent activity at multiple opioid receptors.
The development of analogues like this compound could be part of a broader strategy to fine-tune the activity profile across different receptors. For example, research has focused on creating buprenorphine analogues that retain MOR partial agonism while increasing agonism at the NOP receptor. nih.gov NOP receptor activation has been shown to produce analgesia and may counteract some of the undesirable effects of MOR activation, such as respiratory depression and reward-seeking behavior. nih.gov
The buprenorphine analogue BU08028, for instance, is a bifunctional MOR/NOP receptor partial agonist that demonstrated significant analgesic activity with a better safety profile than buprenorphine in preclinical studies. nih.gov By systematically modifying the buprenorphine structure, as with the introduction of a 3-O-cyclopropylmethyl group, researchers can explore how different chemical changes modulate this multi-receptor activity profile, potentially leading to the discovery of safer and more effective non-addictive analgesics. nih.gov
Q & A
Basic Research Questions
Q. What are the foundational synthetic pathways for 3-O-Cyclopropylmethyl-buprenorphine, and how do they differ from parent buprenorphine synthesis?
- Methodological Answer : The synthesis of this compound involves selective O-demethylation and cyclopropylmethyl substitution. Key steps include quaternization of oripavine derivatives (e.g., using methyl iodide) followed by nucleophilic displacement with cyclopropylmethylamine. This contrasts with buprenorphine synthesis, which retains the original methyl group at the 3-O position .
- Experimental Design : Utilize high-performance liquid chromatography (HPLC) to monitor reaction intermediates and confirm substitution efficiency. Compare yields and purity metrics across routes (e.g., N-demethylation vs. direct alkylation) .
Q. How does the cyclopropylmethyl moiety influence the compound’s opioid receptor binding affinity compared to buprenorphine?
- Methodological Answer : Perform competitive binding assays (e.g., radioligand displacement using [³H]-diprenorphine) on μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors. Compare IC₅₀ values between this compound and buprenorphine. Use molecular docking simulations to model steric effects of the cyclopropyl group on receptor interactions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- LC-MS/MS : Quantify impurities (e.g., descyclopropyl derivatives) and confirm molecular weight (MW: ~504.6 g/mol).
- ¹H/¹³C NMR : Verify cyclopropylmethyl substitution at the 3-O position via characteristic proton shifts (e.g., δ 0.5–1.2 ppm for cyclopropane protons).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from buprenorphine in vivo, and what are the implications for metabolite toxicity?
- Methodological Answer : Conduct in vitro hepatic microsome assays (human/rat) to identify CYP450-mediated metabolites. Compare glucuronidation rates using UDP-glucuronosyltransferase (UGT) isoforms. For in vivo studies, administer radiolabeled compound and analyze plasma/tissue samples via PET imaging or accelerator mass spectrometry (AMS) to track metabolites. Note cyclopropylmethyl’s resistance to oxidative demethylation, potentially reducing toxic N-dealkylated byproducts .
Q. What experimental strategies resolve contradictions in reported partial agonist efficacy at MOR between in vitro and in vivo models?
- Methodological Answer :
- In vitro : Use GTPγS binding assays to measure intrinsic activity. Compare cell lines (e.g., CHO-K1 vs. HEK293) with varying receptor density.
- In vivo : Employ tail-flick or hot-plate tests in rodents, adjusting doses to account for bioavailability differences. Analyze receptor internalization via confocal microscopy to reconcile discrepancies between binding affinity and functional efficacy .
Q. How can researchers design studies to assess the compound’s abuse liability given its structural similarity to buprenorphine?
- Methodological Answer : Apply the PICO framework :
- Population : Animal models (e.g., rhesus monkeys) trained to self-administer opioids.
- Intervention : Gradual substitution of buprenorphine with this compound.
- Comparison : Placebo and positive controls (e.g., morphine).
- Outcome : Breakpoints in progressive-ratio schedules and withdrawal symptom severity. Use FINER criteria to ensure feasibility and relevance to public health .
Data Contradiction Analysis
Q. How should researchers address variability in reported dosage thresholds for receptor saturation (>4mg vs. >32mg)?
- Methodological Answer :
- Source Analysis : Cross-reference pharmacokinetic studies (e.g., AUC, Cmax) with receptor occupancy data.
- Semantic Parsing : Use NLP tools to interpret dosage descriptors (e.g., “>4mg” vs. “exceeds 32mg”) in literature, accounting for context (e.g., acute vs. chronic dosing) .
- Table 1 : Dosage Interpretation Variability
| Study | Dosage Claim | Methodology | Receptor Saturation (%) |
|---|---|---|---|
| A | >4mg | PET Imaging | 85% MOR |
| B | >32mg | Radioligand | 95% MOR |
Analytical Method Validation
Q. What quality control measures ensure specificity in detecting this compound amid structurally related impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor degradation products via UPLC-QTOF.
- Reference Standards : Use certified impurities (e.g., descyclopropyl analogs, MM0018.05 ) as controls.
- Validation Parameters : Calculate LOD (≤0.1 ng/mL) and LOQ (≤0.3 ng/mL) using ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
